Dimethyl 4,5-dichlorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,5-dichlorophthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the aromatic ring, and the carboxylic acid groups are esterified with methanol. This compound is known for its utility in various chemical syntheses and as a precursor for pharmaceuticals, particularly in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
Dimethyl 4,5-dichlorophthalate is primarily used as a catalyst in various synthesis reactions . It is also used as a precursor molecule for the synthesis of drugs used in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets through its unique structural features. It has one carbonyl-containing methyl ester moiety lying nearly co-planar with the chlorine-derivatized aromatic ring, while the second methyl ester shows a significant deviation . These structural characteristics allow it to effectively catalyze synthesis reactions .
Biochemical Pathways
It is known to be involved in the synthesis of new chlorinated ligands for ruthenium-based metathesis catalysts .
Result of Action
The primary result of this compound’s action is the facilitation of synthesis reactions. In addition, it has electrostatic properties, which make it useful for hydrogen bonding .
Action Environment
This compound has been shown to have nonclassical dihedral angles and coplanar structures in the presence of benzene and chlorinated solvents . This suggests that its action, efficacy, and stability may be influenced by the presence of these substances in its environment.
Biochemical Analysis
Cellular Effects
It has been suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can form electrostatic interactions with other molecules, suggesting a potential for binding interactions with biomolecules
Preparation Methods
Dimethyl 4,5-dichlorophthalate is typically synthesized from commercially available 4,5-dichlorophthalic acid. The synthetic route involves esterification of 4,5-dichlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by extraction and crystallization .
Reaction Conditions:
Reactants: 4,5-dichlorophthalic acid, methanol
Catalyst: Sulfuric acid
Temperature: Reflux at 70°C
Yield: Approximately 77%
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Dimethyl 4,5-dichlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 4,5-dichlorophthalic acid and methanol in the presence of strong acids or bases.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water, reflux
Reduction: Reducing agents (e.g., LAH), solvents (e.g., tetrahydrofuran), low temperatures
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4,5-dichlorophthalic acid, methanol
Reduction: Corresponding alcohols
Scientific Research Applications
Dimethyl 4,5-dichlorophthalate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Dimethyl 4,5-dichlorophthalate can be compared with other similar compounds such as:
Dimethyl phthalate: Lacks chlorine substituents, making it less reactive in certain substitution reactions.
Dimethyl 3,4-dichlorophthalate: Chlorine atoms are positioned differently, affecting its reactivity and applications.
Dimethyl 2,3-dichlorophthalate: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness: this compound’s unique substitution pattern (chlorine atoms at the 4 and 5 positions) and ester groups make it particularly useful in synthesizing specific ligands and pharmaceutical precursors .
Properties
IUPAC Name |
dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZUWJEGZEEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334688 |
Source
|
Record name | Dimethyl 4,5-dichlorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106727-86-0 |
Source
|
Record name | Dimethyl 4,5-dichlorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.